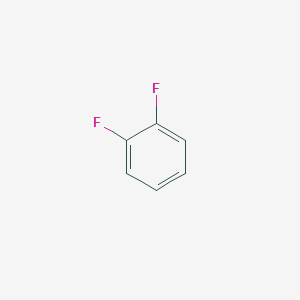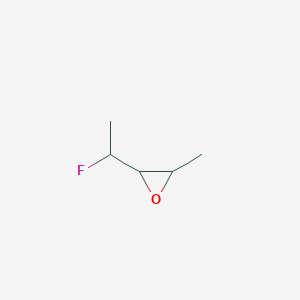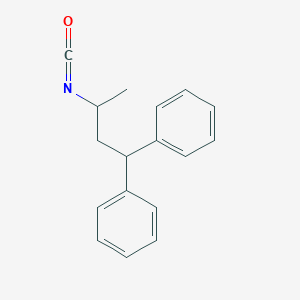
(3-Isocyanato-1-phenylbutyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Isocyanato-1-phenylbutyl)benzene is a chemical compound that belongs to the family of isocyanates. It has been widely used in the chemical industry as a building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of (3-Isocyanato-1-phenylbutyl)benzene is not well understood. However, it is known that isocyanates can react with various biological molecules such as proteins, nucleic acids, and lipids, leading to their modification and potential toxicity.
Biochemische Und Physiologische Effekte
Exposure to (3-Isocyanato-1-phenylbutyl)benzene can cause various biochemical and physiological effects. It can cause irritation to the skin, eyes, and respiratory system. It can also cause sensitization, which can lead to allergic reactions upon subsequent exposure. Furthermore, it has been reported to have potential carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Isocyanato-1-phenylbutyl)benzene has advantages and limitations for lab experiments. One advantage is that it is readily available and relatively easy to synthesize. However, its potential toxicity and sensitization properties make it challenging to handle safely in the laboratory.
Zukünftige Richtungen
Future research directions for (3-Isocyanato-1-phenylbutyl)benzene could include investigating its potential use as a building block for the synthesis of new biologically active compounds. Additionally, further studies could be conducted to better understand its mechanism of action and potential toxicity, with the aim of developing safer handling procedures and minimizing exposure risks.
Conclusion:
In conclusion, (3-Isocyanato-1-phenylbutyl)benzene is a chemical compound that has been widely used in the chemical industry as a building block for the synthesis of various organic compounds. It has been used in various scientific research applications and has potential for future use in the synthesis of biologically active compounds. However, its potential toxicity and sensitization properties make it challenging to handle safely in the laboratory. Further research is needed to better understand its mechanism of action and potential toxicity, with the aim of developing safer handling procedures and minimizing exposure risks.
Synthesemethoden
The synthesis of (3-Isocyanato-1-phenylbutyl)benzene involves the reaction between 3-Aminopropylphenyl isocyanate and benzyl chloride. The reaction proceeds in the presence of a catalyst such as triethylamine and a solvent like dichloromethane. The product obtained is a white crystalline solid with a melting point of 75-77°C.
Wissenschaftliche Forschungsanwendungen
(3-Isocyanato-1-phenylbutyl)benzene has been used in various scientific research applications. It has been used as a building block for the synthesis of polyurethanes, which have applications in the production of adhesives, coatings, and foams. It has also been used in the synthesis of biologically active compounds such as antimicrobial agents and anticancer drugs.
Eigenschaften
CAS-Nummer |
132195-06-3 |
|---|---|
Produktname |
(3-Isocyanato-1-phenylbutyl)benzene |
Molekularformel |
C17H17NO |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
(3-isocyanato-1-phenylbutyl)benzene |
InChI |
InChI=1S/C17H17NO/c1-14(18-13-19)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12H2,1H3 |
InChI-Schlüssel |
WGECOIGIJGJVHO-UHFFFAOYSA-N |
SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N=C=O |
Kanonische SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N=C=O |
Synonyme |
N-(1-methyl-3,3-diphenylpropyl)isocyanate NMDPI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



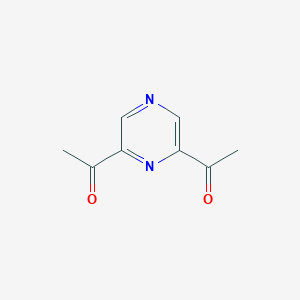
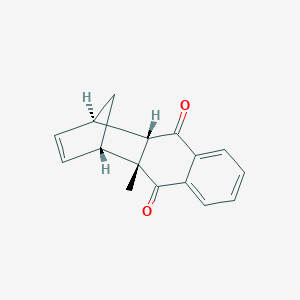
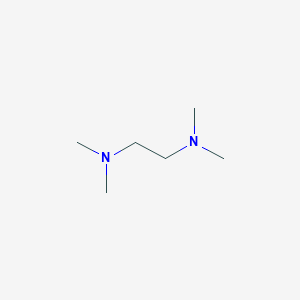
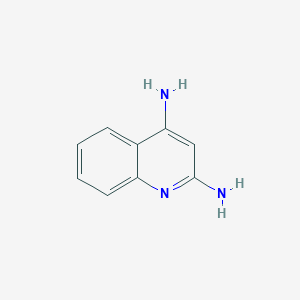
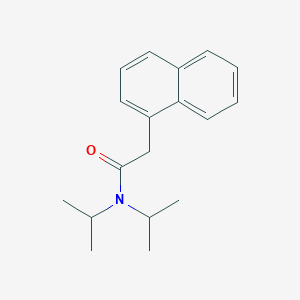
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
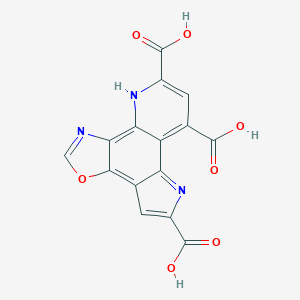
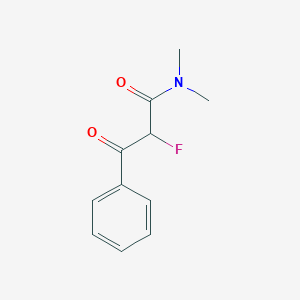
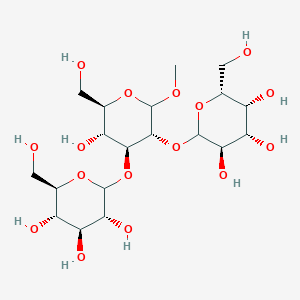
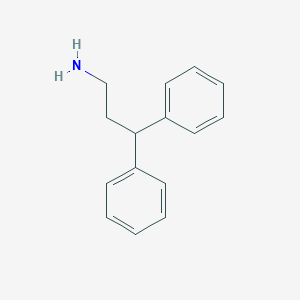
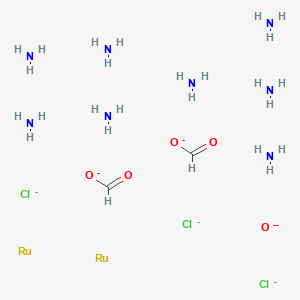
![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)
